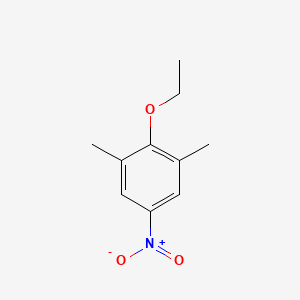
1-(Cyclopropylmethoxy)-2-nitrobenzene
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopropylmethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Product: 1-(Cyclopropylmethoxy)-2-aminobenzene
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Halogenated derivatives of this compound
-
Oxidation
Reagents: Potassium permanganate, Sodium dichromate
Conditions: Acidic medium, elevated temperature
Product: Oxidized derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethoxy)-2-nitrobenzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethoxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
-
1-(Methoxy)-2-nitrobenzene
- Lacks the cyclopropyl group, resulting in different chemical and biological properties.
-
1-(Cyclopropylmethoxy)-4-nitrobenzene
- Nitro group positioned differently on the benzene ring, affecting its reactivity and applications.
-
1-(Cyclopropylmethoxy)-2-chlorobenzene
- Contains a chlorine atom instead of a nitro group, leading to distinct chemical behavior and uses.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXLAHQFYHZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026071.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine](/img/structure/B8026078.png)










![1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026158.png)
